2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide
Description
This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic core with two ketone groups at positions 2 and 2. The structure includes a 5-ethoxy, 6-ethyl, and 1-methyl substitution on the pyrido-pyrimidine ring, coupled with an N-(2-methoxyphenyl)acetamide side chain.
Properties
IUPAC Name |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5/c1-5-13-11-22-19-17(18(13)30-6-2)20(27)25(21(28)24(19)3)12-16(26)23-14-9-7-8-10-15(14)29-4/h7-11H,5-6,12H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMACWMOSBBUEHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide is a pyridopyrimidine derivative that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the class of pyridopyrimidines, characterized by a fused pyridine and pyrimidine ring system. Its structural formula can be represented as follows:
This structure is notable for its dioxo and ethoxy functionalities, which may contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyridopyrimidine derivatives. The compound has shown promising results in inhibiting the proliferation of several cancer cell lines:
- Mechanism of Action : The biological activity is believed to stem from its ability to inhibit key enzymes involved in nucleotide synthesis and cell division. For instance, compounds similar to this one have been reported to target dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolism pathway, which is vital for DNA synthesis and repair .
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values reported for these cell lines indicate significant antiproliferative activity .
Anti-inflammatory Properties
In addition to anticancer activity, some pyridopyrimidine derivatives have been evaluated for their anti-inflammatory effects. The compound may influence inflammatory pathways by modulating cytokine production and inhibiting inflammatory mediators. This dual action could make it a candidate for treating conditions characterized by chronic inflammation .
Synthesis and Characterization
The synthesis of 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Scientific Research Applications
Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit a range of biological activities:
- Anticancer Activity : Several studies have shown that pyrido[2,3-d]pyrimidines can act as inhibitors of critical enzymes involved in cancer progression. For example, some derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis . The presence of substituents like ethyl and methoxy groups has been linked to improved inhibitory activity against cancer cell lines.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. Certain derivatives have demonstrated significant antibacterial and antifungal activity, making them candidates for further development as antimicrobial agents .
- Neuroprotective Effects : Some studies suggest that pyrido[2,3-d]pyrimidines may exhibit neuroprotective properties by modulating pathways involved in neurodegenerative diseases. This potential has prompted investigations into their use in treating conditions such as Alzheimer's disease .
Case Studies
- Inhibition of Dihydrofolate Reductase : A study conducted by Queener et al. highlighted the effectiveness of pyrido[2,3-d]pyrimidine derivatives in inhibiting DHFR. The study utilized various structural modifications to enhance potency and selectivity against cancer cells .
- Antimicrobial Activity Assessment : Research published in "Molecules" demonstrated that specific derivatives of pyrido[2,3-d]pyrimidines showed considerable activity against both Gram-positive and Gram-negative bacteria. The study included structure-activity relationship (SAR) analysis to identify key functional groups responsible for enhanced activity .
- Neuroprotective Mechanisms : A recent investigation explored the neuroprotective effects of a related compound on neuronal cell cultures exposed to oxidative stress. Results indicated that the compound could significantly reduce cell death and promote cell survival through antioxidant mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, spectroscopic data, and functional properties of the target compound with structurally related analogs from the literature:
Key Insights:
Structural Diversity: The target compound’s pyrido[2,3-d]pyrimidine core distinguishes it from simpler dihydropyrimidine or thiazolidinedione derivatives . This fused ring system may enhance rigidity and binding affinity compared to monocyclic analogs.
Spectroscopic Trends :
- Acetamide protons (e.g., NHCO) in similar compounds resonate near δ 10.0–12.5 ppm , while alkyl groups (CH3, CH2) appear between δ 1.2–4.5 ppm. The target compound’s 2-methoxyphenyl group would show aromatic signals near δ 6.8–7.5 ppm, comparable to analogs .
Functional Implications :
- The N-(2-methoxyphenyl)acetamide moiety may confer selectivity toward aromatic-binding pockets in enzymes or receptors, analogous to hypoglycemic thiazolidinedione derivatives .
- Thioether or ester substituents (e.g., ) alter electronic properties and metabolic stability compared to ethoxy/ethyl groups in the target compound.
Lumping Strategy Relevance :
- Compounds with shared acetamide-pyrimidine scaffolds (e.g., ) could be grouped for predictive modeling of physicochemical properties, though substituent-specific effects (e.g., ethoxy vs. thioether) necessitate individual validation .
Q & A
Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step process:
Core Pyrido[2,3-d]pyrimidine Formation : Cyclization of substituted pyrimidine precursors under reflux with acetic anhydride or DMF as solvents .
Acetamide Side-Chain Introduction : Coupling the pyrido-pyrimidine core with 2-methoxyphenylacetic acid derivatives via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like EDCI/HOBt .
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethanol.
Q. Key Reaction Variables :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher temps accelerate cyclization but risk decomposition |
| Solvent | DMF or THF |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
